molecular formula C28H38N8O8 B062033 PefachromeTry CAS No. 161572-28-7

PefachromeTry

Cat. No. B062033
M. Wt: 614.6 g/mol
InChI Key: JWECNHBSLLUDLK-DTRWSJPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PefachromeTry is a synthetic substrate used in biochemical research to measure the activity of proteases. Proteases are enzymes that break down proteins and are involved in many physiological processes, including digestion, blood clotting, and immune response. PefachromeTry is used to study the structure and function of proteases and their inhibitors, as well as to screen potential drugs that target proteases.

Mechanism Of Action

PefachromeTry is cleaved by proteases at a specific site within the substrate, resulting in the release of the yellow-colored p-nitroaniline dye. The amount of dye released is proportional to the amount of protease activity present in the sample. This allows researchers to measure the activity of proteases in different biological systems and to compare the effects of different protease inhibitors.

Biochemical And Physiological Effects

PefachromeTry has no direct biochemical or physiological effects on living organisms. It is an inert substrate that is used to measure the activity of proteases in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of PefachromeTry is its ease of use and sensitivity. It can be easily measured using a spectrophotometer, and the yellow color of the dye provides a clear visual indication of protease activity. Additionally, PefachromeTry is relatively inexpensive and can be used in high-throughput screening assays.
However, PefachromeTry has some limitations. It is only suitable for measuring the activity of certain types of proteases, and it may not accurately reflect the activity of proteases in vivo. Additionally, PefachromeTry is not suitable for studying the effects of protease inhibitors on cellular processes, as it only measures protease activity in vitro.

Future Directions

There are several future directions for research using PefachromeTry. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the study of the role of proteases in various physiological processes, such as inflammation and wound healing. Additionally, there is ongoing research into the development of new substrates that can be used to measure the activity of other types of enzymes, such as kinases and phosphatases.

Synthesis Methods

PefachromeTry is synthesized by combining the amino acid tyrosine with the synthetic dye p-nitroaniline. This reaction produces a yellow-colored substrate that can be easily detected and quantified using a spectrophotometer.

Scientific Research Applications

PefachromeTry is widely used in biochemical research to study the activity of proteases in various biological systems. It is used to screen potential protease inhibitors for their ability to block protease activity, which can lead to the development of new drugs for the treatment of diseases such as cancer, HIV, and Alzheimer's disease.

properties

IUPAC Name

acetic acid;N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4)/t20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWECNHBSLLUDLK-DTRWSJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584963
Record name Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PefachromeTry

CAS RN

161572-28-7
Record name Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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